molecular formula C8H5Br2N3 B6599492 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine CAS No. 1353856-39-9

3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine

Cat. No.: B6599492
CAS No.: 1353856-39-9
M. Wt: 302.95 g/mol
InChI Key: UUBWFJHDLSMWKG-UHFFFAOYSA-N
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Description

3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms on both the pyridine and pyrazole rings makes it a versatile intermediate for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromopyridine with 4-bromo-1H-pyrazole under suitable conditions. The reaction often requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-(4-bromo-1H-pyrazol-1-yl)pyridine is unique due to the presence of bromine atoms on both the pyridine and pyrazole rings, which enhances its reactivity and versatility in synthetic applications. This dual bromination allows for more diverse functionalization compared to similar compounds .

Properties

IUPAC Name

3-bromo-5-(4-bromopyrazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N3/c9-6-1-8(4-11-2-6)13-5-7(10)3-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWFJHDLSMWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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